Isoxazol-3-ylboronic acid
CAS No.:
Cat. No.: VC13486539
Molecular Formula: C3H4BNO3
Molecular Weight: 112.88 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H4BNO3 |
|---|---|
| Molecular Weight | 112.88 g/mol |
| IUPAC Name | 1,2-oxazol-3-ylboronic acid |
| Standard InChI | InChI=1S/C3H4BNO3/c6-4(7)3-1-2-8-5-3/h1-2,6-7H |
| Standard InChI Key | ZBXLDBJCZOJAAE-UHFFFAOYSA-N |
| SMILES | B(C1=NOC=C1)(O)O |
| Canonical SMILES | B(C1=NOC=C1)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Isoxazol-3-ylboronic acid belongs to the class of heteroaryl boronic acids, characterized by a boronic acid group (-B(OH)₂) attached to the 3-position of an isoxazole ring. The isoxazole moiety consists of three carbon atoms, one oxygen atom, and one nitrogen atom arranged in an unsaturated aromatic configuration. Key physicochemical properties include:
Molecular and Structural Data
| Property | Value |
|---|---|
| CAS Number | 1369481-49-1 |
| Molecular Formula | C₃H₄BNO₃ |
| Molecular Weight | 112.88 g/mol |
| MDL Number | MFCD17488794 |
| Synonyms | Isoxazole-3-boronic Acid; Boronic acid, B-3-isoxazolyl- |
The compound’s structure facilitates its role in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with halides or triflates to form carbon-carbon bonds .
Applications in Pharmaceutical and Material Science
Role in Drug Discovery
Isoxazol-3-ylboronic acid’s utility stems from its ability to act as a Suzuki coupling partner. For instance, trisubstituted isoxazoles (e.g., FM26) have been developed as allosteric inhibitors of RORγt, a nuclear receptor implicated in autoimmune diseases . These compounds reduce IL-17a expression by >15-fold in cellular assays, demonstrating therapeutic potential for conditions like psoriasis and multiple sclerosis .
| Parameter | Value |
|---|---|
| GHS Symbol | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed); H315 (Causes skin irritation); H319 (Causes serious eye irritation); H335 (May cause respiratory irritation) |
| Precautionary Measures | P261 (Avoid breathing dust); P305+P351+P338 (IF IN EYES: Rinse cautiously with water) |
Recent Advances and Future Directions
Allosteric Modulation of Nuclear Receptors
Recent studies (2021–2024) emphasize isoxazole derivatives’ role in targeting RORγt and PPARγ. Compounds like 3 and 6 achieve IC₅₀ values of 12 nM and 7.4 nM, respectively, in displacing fluorescent probes from RORγt’s allosteric site . These findings suggest that Isoxazol-3-ylboronic acid could be modified to enhance selectivity and potency in next-generation therapeutics.
Computational Drug Design
Molecular docking studies predict that substituting the boronic acid group with bioisosteres (e.g., trifluoroborates) may improve metabolic stability without sacrificing binding affinity . Such innovations could expand the compound’s applicability in CNS drug development.
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